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molecular formula C16H21NO3 B8389382 Rac-2-ethoxy-3-(3-methyl-1h-indol-5-yl)-propionic acid ethyl ester

Rac-2-ethoxy-3-(3-methyl-1h-indol-5-yl)-propionic acid ethyl ester

Cat. No. B8389382
M. Wt: 275.34 g/mol
InChI Key: ROZSXAMUJLRIMM-UHFFFAOYSA-N
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Patent
US06890947B2

Procedure details

In analogy to the procedures described in preparation 1a) and 1b), 3-methyl-1H-indole-5-carbaldehyde [Helv. Chim. Acta (1968), 51(7), 1616-28] was reacted with (1,2-diethoxy-2-oxoethyl)triphenyl phosphonium chloride in dichloromethane in the presence of tetramethyl guanidine to give.(Z)-2-ethoxy-3-(3-methyl-1H-indol-5-yl)-acrylic acid ethyl ester, which was subsequently hydrogenated to yield the title compound as colorless oil.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
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Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
Quantity
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Type
solvent
Reaction Step Two
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Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C2C(=CC=C(C=O)C=2)NC=1.[Cl-].C(OC([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C(OCC)=O)C.CN(C)C(=N)N(C)C.[CH2:50]([O:52][C:53](=[O:69])/[C:54](/[O:66][CH2:67][CH3:68])=[CH:55]/[C:56]1[CH:57]=[C:58]2[C:62](=[CH:63][CH:64]=1)[NH:61][CH:60]=[C:59]2[CH3:65])[CH3:51]>ClCCl>[CH2:50]([O:52][C:53](=[O:69])[CH:54]([O:66][CH2:67][CH3:68])[CH2:55][C:56]1[CH:57]=[C:58]2[C:62](=[CH:63][CH:64]=1)[NH:61][CH:60]=[C:59]2[CH3:65])[CH3:51] |f:1.2|

Inputs

Step One
Name
1a
Quantity
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Type
reactant
Smiles
Name
1b
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Type
reactant
Smiles
Name
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Type
reactant
Smiles
CC1=CNC2=CC=C(C=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)OC(C(=O)OCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
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Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(/C(=C/C=1C=C2C(=CNC2=CC1)C)/OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC=1C=C2C(=CNC2=CC1)C)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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